molecular formula C9H12BrN3O2 B2649372 Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate CAS No. 2248417-71-0

Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B2649372
CAS No.: 2248417-71-0
M. Wt: 274.118
InChI Key: OTHPTQZXNMYHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is a chemical compound with a pyrazine ring substituted with an amino group, a bromine atom, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-bromopyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by the introduction of the tert-butyl ester group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often involve a solvent such as dichloromethane and a catalyst like benzoyl peroxide to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of nitro-pyrazine derivatives.

    Reduction: Formation of amino-pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of compounds with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-6-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 5-amino-6-fluoropyrazine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 5-amino-6-iodopyrazine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as halogen bonding, which may not be as prominent with other halogens.

Properties

IUPAC Name

tert-butyl 5-amino-6-bromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)5-4-12-7(11)6(10)13-5/h4H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHPTQZXNMYHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.